molecular formula C8H7F2NO3S B13219816 4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride

4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride

Katalognummer: B13219816
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: AWEXGIDOOXJCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7FNO3S. It is known for its applications in various fields of research and industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 4-acetamido-2-fluorobenzene-1-sulfonyl chloride with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: The compound is used in the study of enzyme inhibition, as it can act as an irreversible inhibitor for certain enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which 4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with the active site of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in the enzyme, leading to irreversible inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride
  • 4-Trifluoromethylbenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl fluoride

Uniqueness

4-Acetamido-2-fluorobenzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to act as an irreversible enzyme inhibitor also sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C8H7F2NO3S

Molekulargewicht

235.21 g/mol

IUPAC-Name

4-acetamido-2-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C8H7F2NO3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

AWEXGIDOOXJCOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.